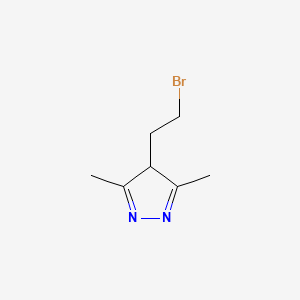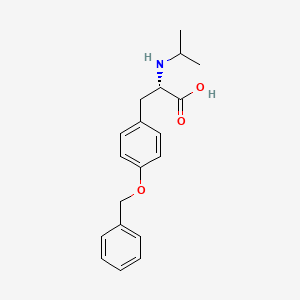
(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzyloxy group attached to a phenyl ring, an isopropylamino group, and a propanoic acid moiety, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)phenol.
Introduction of the isopropylamino group: The benzyloxyphenyl intermediate is then reacted with isopropylamine under suitable conditions to introduce the isopropylamino group.
Formation of the propanoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
作用機序
The mechanism of action of (S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and isopropylamino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
®-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
4-(benzyloxy)phenoxyacetic acid: A structurally related compound with different functional groups and applications.
Uniqueness
(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. The presence of both the benzyloxy and isopropylamino groups also contributes to its versatility in various chemical reactions and applications.
特性
分子式 |
C19H23NO3 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
(2S)-3-(4-phenylmethoxyphenyl)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C19H23NO3/c1-14(2)20-18(19(21)22)12-15-8-10-17(11-9-15)23-13-16-6-4-3-5-7-16/h3-11,14,18,20H,12-13H2,1-2H3,(H,21,22)/t18-/m0/s1 |
InChIキー |
GCOAGFKQFBCBJY-SFHVURJKSA-N |
異性体SMILES |
CC(C)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
正規SMILES |
CC(C)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


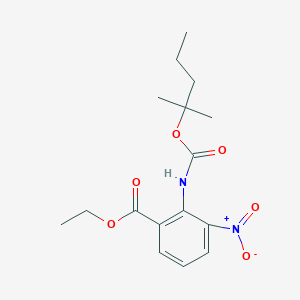
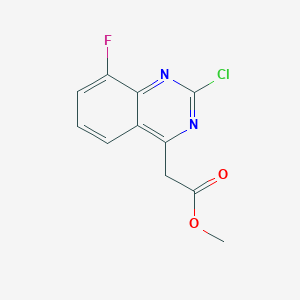
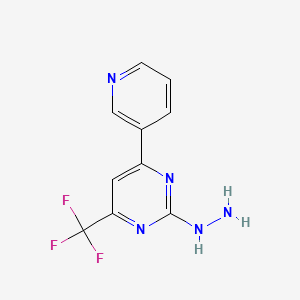
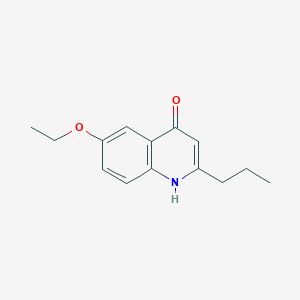
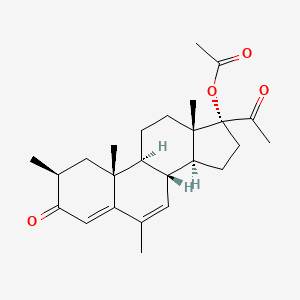
![6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexylazanium;chloride](/img/structure/B13725250.png)
![1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one](/img/structure/B13725257.png)

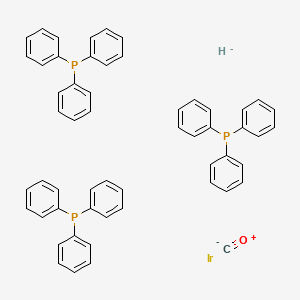
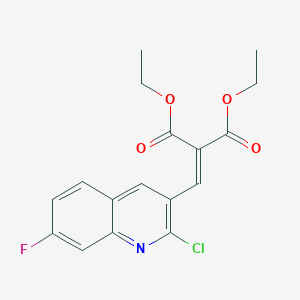
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13725287.png)
![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
